3-(4-Allyl-2-methoxyphenoxy)azetidine
Overview
Description
3-(4-Allyl-2-methoxyphenoxy)azetidine is a synthetic compound belonging to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Allyl-2-methoxyphenoxy)azetidine typically involves the reaction of 4-allyl-2-methoxyphenol with azetidine under specific conditions. One common method includes refluxing the reactants in ethanol or methanol for an extended period, usually around 12 hours . This process yields a mixture of azetidines, which can be further purified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Allyl-2-methoxyphenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
3-(4-Allyl-2-methoxyphenoxy)azetidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-(4-Allyl-2-methoxyphenoxy)azetidine involves its interaction with specific molecular targets. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
3-(4-Methoxyphenoxy)azetidine: A similar compound with a methoxy group instead of an allyl group.
2-(4-Allyl-2-methoxyphenoxy)acetohydrazide: A related compound with an acetohydrazide group.
Uniqueness
3-(4-Allyl-2-methoxyphenoxy)azetidine is unique due to the presence of both allyl and methoxy groups on the phenoxy ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique reactivity and potential therapeutic applications set it apart from other azetidine derivatives .
Properties
IUPAC Name |
3-(2-methoxy-4-prop-2-enylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-4-10-5-6-12(13(7-10)15-2)16-11-8-14-9-11/h3,5-7,11,14H,1,4,8-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDWYPRWWHGARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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